4-(2-(4-Bromophenoxy)acetamido)butanoic acid
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Overview
Description
4-(2-(4-Bromophenoxy)acetamido)butanoic acid is an organic compound with the molecular formula C12H14BrNO4 and a molecular weight of 316.15 g/mol This compound is characterized by the presence of a bromophenoxy group attached to an acetamido butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenoxy)acetamido)butanoic acid typically involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with butanoic acid in the presence of a catalyst to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated compounds.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromophenoxy)acetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding bromophenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding phenoxyacetamido butanoic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium fluoride (NaF), sodium chloride (NaCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bromophenol derivatives, while reduction can produce phenoxyacetamido butanoic acid .
Scientific Research Applications
4-(2-(4-Bromophenoxy)acetamido)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenoxy)acetamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with active sites on enzymes, potentially inhibiting their activity. Additionally, the acetamido butanoic acid backbone can facilitate binding to other molecular targets, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenoxy)butanoic acid: Similar structure but lacks the acetamido group.
4-(4-Fluorophenoxy)butanoic acid: Fluorine atom replaces the bromine atom.
4-(4-Chlorophenoxy)butanoic acid: Chlorine atom replaces the bromine atom.
Uniqueness
4-(2-(4-Bromophenoxy)acetamido)butanoic acid is unique due to the presence of both the bromophenoxy and acetamido groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H14BrNO4 |
---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
4-[[2-(4-bromophenoxy)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C12H14BrNO4/c13-9-3-5-10(6-4-9)18-8-11(15)14-7-1-2-12(16)17/h3-6H,1-2,7-8H2,(H,14,15)(H,16,17) |
InChI Key |
UCFUWIWOFIWONO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCCC(=O)O)Br |
Origin of Product |
United States |
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